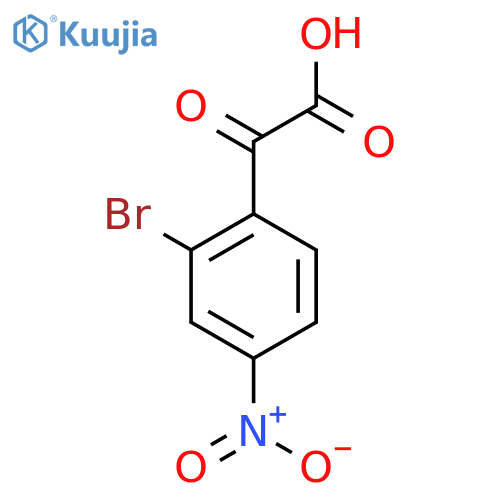Cas no 2229146-71-6 (2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid)

2229146-71-6 structure
商品名:2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid
- EN300-1922320
- 2229146-71-6
-
- インチ: 1S/C8H4BrNO5/c9-6-3-4(10(14)15)1-2-5(6)7(11)8(12)13/h1-3H,(H,12,13)
- InChIKey: SAINBPABJDELFB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C(C(=O)O)=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 272.92728g/mol
- どういたいしつりょう: 272.92728g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1922320-0.25g |
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid |
2229146-71-6 | 0.25g |
$855.0 | 2023-09-17 | ||
| Enamine | EN300-1922320-5.0g |
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid |
2229146-71-6 | 5g |
$2692.0 | 2023-05-31 | ||
| Enamine | EN300-1922320-2.5g |
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid |
2229146-71-6 | 2.5g |
$1819.0 | 2023-09-17 | ||
| Enamine | EN300-1922320-1.0g |
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid |
2229146-71-6 | 1g |
$928.0 | 2023-05-31 | ||
| Enamine | EN300-1922320-10.0g |
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid |
2229146-71-6 | 10g |
$3992.0 | 2023-05-31 | ||
| Enamine | EN300-1922320-0.5g |
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid |
2229146-71-6 | 0.5g |
$891.0 | 2023-09-17 | ||
| Enamine | EN300-1922320-1g |
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid |
2229146-71-6 | 1g |
$928.0 | 2023-09-17 | ||
| Enamine | EN300-1922320-10g |
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid |
2229146-71-6 | 10g |
$3992.0 | 2023-09-17 | ||
| Enamine | EN300-1922320-0.1g |
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid |
2229146-71-6 | 0.1g |
$817.0 | 2023-09-17 | ||
| Enamine | EN300-1922320-0.05g |
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid |
2229146-71-6 | 0.05g |
$780.0 | 2023-09-17 |
2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
2229146-71-6 (2-(2-bromo-4-nitrophenyl)-2-oxoacetic acid) 関連製品
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
